5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-17-16(9-15)21-19(25)28-17/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYVIUKXNYMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2198228-64-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including piperidine and sulfonamide groups, which are known for their diverse therapeutic effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 418.47 g/mol. The structure features a benzoxazole ring fused with a piperidine derivative and a sulfonamide group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, derivatives containing piperidine and sulfonamide functionalities have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Tested Strains | MIC (μg/mL) |
|---|---|---|---|
| 5-{...} | Antibacterial | E. coli, S. aureus | 32 - 128 |
| Similar Derivative | Antifungal | C. albicans | 16 - 64 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain, which is beneficial in treating cognitive decline .
Anti-inflammatory and Anticancer Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. These activities are often attributed to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes (COX) involved in inflammation pathways . Additionally, some derivatives have demonstrated cytotoxic effects against cancer cell lines in preliminary studies.
Study on Antimicrobial Efficacy
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with sulfonamide groups displayed enhanced activity against various pathogens compared to standard antibiotics .
Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profile of related compounds revealed that several derivatives effectively inhibited AChE activity with IC50 values ranging from 10 to 50 μM. This suggests potential applications in treating neurodegenerative disorders .
Comparison with Similar Compounds
Table 1: Molecular Property Comparison
| Property | Target Compound | Aglaithioduline | Compound 4i |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 | ~350 | ~520 |
| LogP | ~1.8* | 2.1 | 3.4 |
| H-Bond Donors | 3 | 2 | 2 |
| H-Bond Acceptors | 8 | 6 | 9 |
| Topological Polar SA | ~120 Ų | ~95 Ų | ~140 Ų |
*Estimated via analogous sulfonamide/pyrimidinone systems.
Physicochemical and Pharmacokinetic Profiles
The target compound’s sulfonyl-piperidinyl linker enhances solubility compared to non-sulfonylated analogs (e.g., coumarin derivatives in ), while the 4,5-dimethylpyrimidinone group may improve metabolic stability over simpler pyrimidinones. However, its higher molecular weight (~435 g/mol) compared to aglaithioduline (~350 g/mol) could limit blood-brain barrier penetration .
Bioactivity Potential
While direct bioactivity data for the target compound is unavailable, structurally related compounds demonstrate diverse activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
